Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate) Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate)
Brand Name: Vulcanchem
CAS No.: 107952-66-9
VCID: VC0176319
InChI: InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1
SMILES: CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC
Molecular Formula: C14H20O10
Molecular Weight: 348.304

Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate)

CAS No.: 107952-66-9

Main Products

VCID: VC0176319

Molecular Formula: C14H20O10

Molecular Weight: 348.304

Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate) - 107952-66-9

CAS No. 107952-66-9
Product Name Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate)
Molecular Formula C14H20O10
Molecular Weight 348.304
IUPAC Name methyl (3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate
Standard InChI InChI=1S/C14H20O10/c1-6(15)20-8-9(21-7(2)16)11-13(22-10(8)12(17)18-4)24-14(3,19-5)23-11/h8-11,13H,1-5H3/t8-,9-,10+,11+,13+,14?/m0/s1
Standard InChIKey NSNLBRRVXINGAI-YUUNFBGWSA-N
SMILES CC(=O)OC1C2C(OC(C1OC(=O)C)C(=O)OC)OC(O2)(C)OC
Synonyms Methyl 3,4-Di-O-acetyl--L-idopyranosiduronate, 1,2-(Methylorthoacetate)
PubChem Compound 71750287
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator